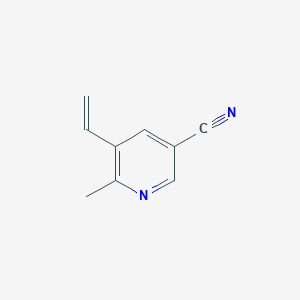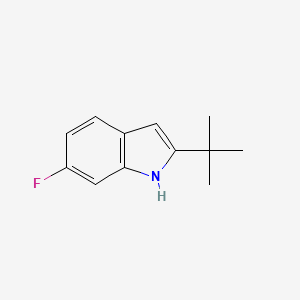
2-(tert-Butyl)-6-fluoro-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(tert-Butyl)-6-fluoro-1H-indole is an organic compound belonging to the indole family, characterized by a tert-butyl group at the second position and a fluorine atom at the sixth position of the indole ring. Indoles are significant in various fields due to their presence in many natural products and pharmaceuticals. The addition of the tert-butyl and fluoro groups can modify the compound’s physical and chemical properties, making it useful in specialized applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(tert-Butyl)-6-fluoro-1H-indole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available indole derivatives.
tert-Butylation:
Fluorination: The fluorine atom is introduced via electrophilic fluorination, often using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and reagents are carefully selected to optimize reaction conditions, minimize by-products, and ensure scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically at the indole nitrogen or the tert-butyl group, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions may target the indole ring or the fluoro substituent, using reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the indole nitrogen or the fluoro position, using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Halogens (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols).
Major Products:
Oxidation: N-oxide derivatives, tert-butyl alcohol.
Reduction: Reduced indole derivatives, defluorinated products.
Substitution: Halogenated indoles, substituted indole derivatives.
Aplicaciones Científicas De Investigación
2-(tert-Butyl)-6-fluoro-1H-indole has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of novel indole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of advanced materials, such as organic semiconductors and dyes.
Mecanismo De Acción
The mechanism of action of 2-(tert-Butyl)-6-fluoro-1H-indole depends on its specific application:
Biological Activity: The compound may interact with biological targets such as enzymes, receptors, or DNA. The tert-butyl group can enhance lipophilicity, improving cell membrane permeability, while the fluoro group can increase metabolic stability.
Chemical Reactivity: The electron-withdrawing effect of the fluoro group can influence the reactivity of the indole ring, making it more susceptible to nucleophilic attack.
Comparación Con Compuestos Similares
2-(tert-Butyl)-1H-indole: Lacks the fluoro substituent, which can affect its reactivity and biological activity.
6-Fluoro-1H-indole: Lacks the tert-butyl group, resulting in different physical and chemical properties.
2-(tert-Butyl)-5-fluoro-1H-indole: The fluoro group is positioned differently, which can influence the compound’s reactivity and interactions.
Uniqueness: 2-(tert-Butyl)-6-fluoro-1H-indole is unique due to the combined presence of the tert-butyl and fluoro groups, which confer distinct physical, chemical, and biological properties
Propiedades
Fórmula molecular |
C12H14FN |
|---|---|
Peso molecular |
191.24 g/mol |
Nombre IUPAC |
2-tert-butyl-6-fluoro-1H-indole |
InChI |
InChI=1S/C12H14FN/c1-12(2,3)11-6-8-4-5-9(13)7-10(8)14-11/h4-7,14H,1-3H3 |
Clave InChI |
XXFJXDQNKTXIRQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC2=C(N1)C=C(C=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


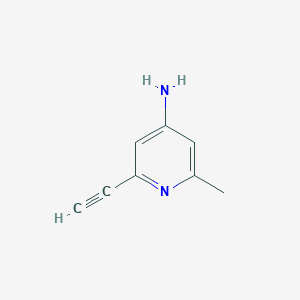
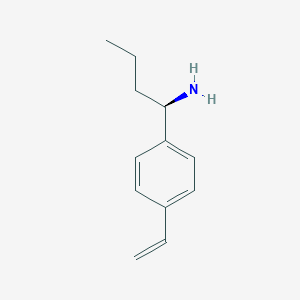
![2-(Chloromethyl)-4-ethoxybenzo[d]thiazole](/img/structure/B12965543.png)
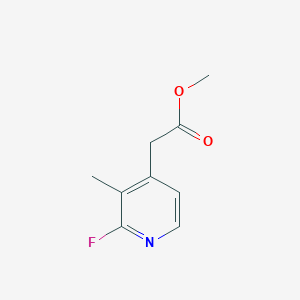



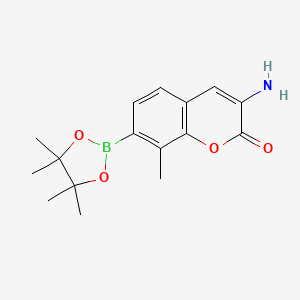
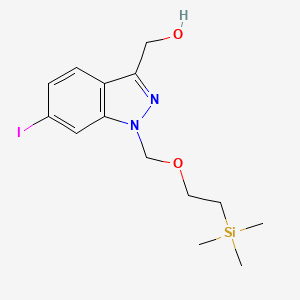
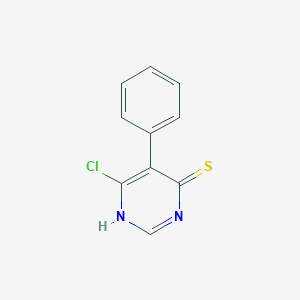
![N-[2-(2-bromoethoxy)phenyl]acetamide](/img/structure/B12965600.png)


